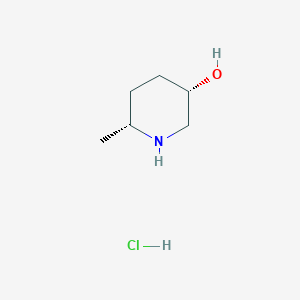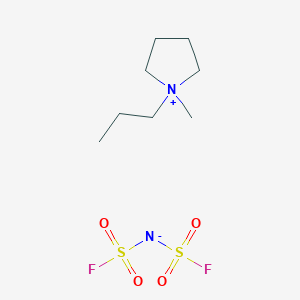
2-(4-Chloro-3-fluorophenyl)malononitrile
Übersicht
Beschreibung
2-(4-Chloro-3-fluorophenyl)malononitrile (CFM) is an organic compound with a molecular formula of C9H5ClFNO2. It is an aromatic compound with an aromatic ring containing a chlorine, fluorine and nitrile group. CFM is a white, crystalline solid with a melting point of 103-105°C. It is soluble in most organic solvents, such as ethanol and acetone, and is insoluble in water. CFM has a variety of uses in scientific research, including synthesis, biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
2-(4-Chloro-3-fluorophenyl)malononitrile can be used in the synthesis of pyrazole derivatives . These compounds have diverse biological applications, including antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory activities . Some pyrazole derivatives also show potential anticancer and antibacterial activities .
Synthesis of Pyrimidines
This compound can also be used in the synthesis of pyrimidines . Pyrimidines are essential components of biomolecules like DNA and RNA and have significant roles in medical research.
Synthesis of Azolopyrimidine Derivatives
2-(4-Chloro-3-fluorophenyl)malononitrile can be used to synthesize azolopyrimidine derivatives . These compounds have potential applications in medicinal chemistry due to their diverse biological activities.
Use in Multicomponent Condensation Reactions
This compound can be used in multicomponent condensation reactions . These reactions are useful in organic synthesis as they allow for the efficient construction of complex molecules from simple precursors.
Synthesis of Heterocyclic Motifs
2-(4-Chloro-3-fluorophenyl)malononitrile can be used in the synthesis of various heterocyclic motifs . These motifs are common in many biologically active compounds and are therefore of great interest in medicinal chemistry.
Use in Pharmaceutical and Medicinal Applications
This compound has potential applications in the field of pharmaceutical and medicinal applications . For example, it can be used in the synthesis of nootropic drugs, which mimic the operation of nerve growth factor and enhance nerve growth .
Eigenschaften
IUPAC Name |
2-(4-chloro-3-fluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUXWDGOPODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)


![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)


